
1-(9-Tert-butyl-9H-fluoren-9-YL)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9-(tert-Butyl)-9H-fluoren-9-yl)ethanone is an organic compound that features a fluorenyl group substituted with a tert-butyl group and an ethanone moiety
Méthodes De Préparation
The synthesis of 1-(9-(tert-Butyl)-9H-fluoren-9-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with fluorenone and tert-butyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like potassium tert-butoxide.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-(9-(tert-Butyl)-9H-fluoren-9-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethanone moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(9-(tert-Butyl)-9H-fluoren-9-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(9-(tert-Butyl)-9H-fluoren-9-yl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction pathways and metabolic pathways .
Comparaison Avec Des Composés Similaires
1-(9-(tert-Butyl)-9H-fluoren-9-yl)ethanone can be compared with similar compounds such as:
Fluorenone: Lacks the tert-butyl group, resulting in different reactivity and applications.
tert-Butylfluorene: Lacks the ethanone moiety, affecting its chemical properties and uses.
9-Fluorenylmethoxycarbonyl (Fmoc): Used in peptide synthesis, highlighting the versatility of the fluorenyl group.
The uniqueness of 1-(9-(tert-Butyl)-9H-fluoren-9-yl)ethanone lies in its combination of the fluorenyl and tert-butyl groups, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
62731-50-4 |
|---|---|
Formule moléculaire |
C19H20O |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
1-(9-tert-butylfluoren-9-yl)ethanone |
InChI |
InChI=1S/C19H20O/c1-13(20)19(18(2,3)4)16-11-7-5-9-14(16)15-10-6-8-12-17(15)19/h5-12H,1-4H3 |
Clé InChI |
UFVISHFBGVVPMX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


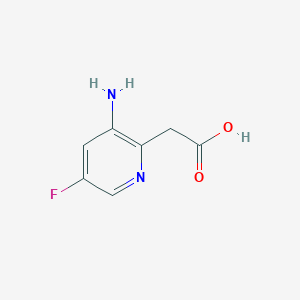
![6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13137262.png)
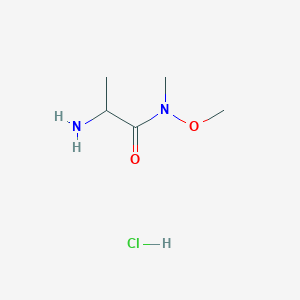
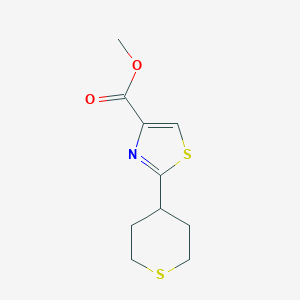
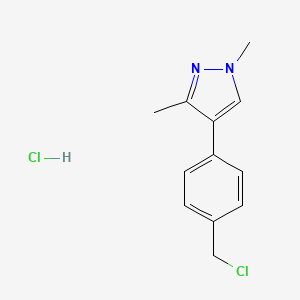
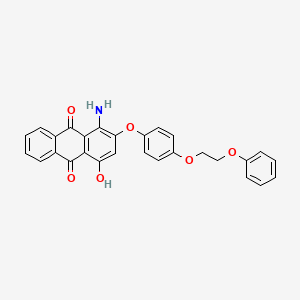

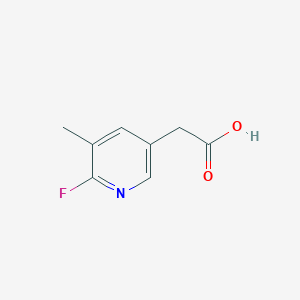
![1-(4H-Pyrrolo[2,3-d]thiazol-5-yl)ethanone](/img/structure/B13137316.png)
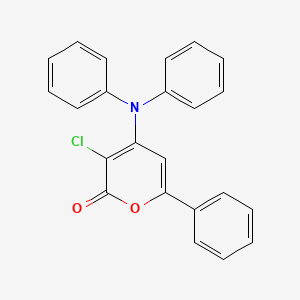
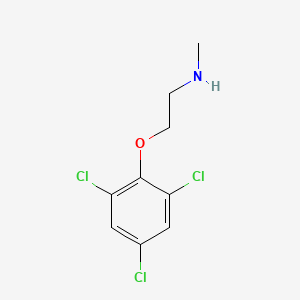
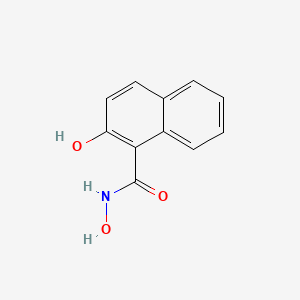
![ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13137343.png)
![5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B13137352.png)
